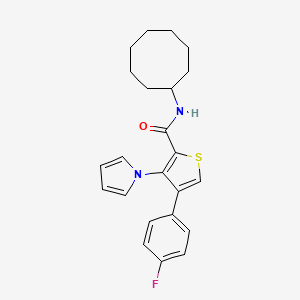

N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with a 4-fluorophenyl group at position 4, a pyrrol-1-yl moiety at position 3, and a cyclooctyl carboxamide group at position 2. The 4-fluorophenyl group enhances electronic effects and metabolic stability, while the bulky cyclooctyl substituent may improve lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-cyclooctyl-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2OS/c24-18-12-10-17(11-13-18)20-16-28-22(21(20)26-14-6-7-15-26)23(27)25-19-8-4-2-1-3-5-9-19/h6-7,10-16,19H,1-5,8-9H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYOADKBCLYGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Pyrrole Group: The pyrrole moiety is introduced via a condensation reaction between a suitable amine and a diketone.

Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene.

Cyclooctyl Group Addition: The cyclooctyl group is typically added through a nucleophilic substitution reaction, where a cyclooctyl halide reacts with an amine group on the thiophene ring.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study protein-ligand interactions, enzyme activity, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It may also be used in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Assumed based on molecular formula similarity to F423-0353.

Key Differences and Implications

Cyclooctyl vs. Aryl Substituents : The cyclooctyl group in the target compound introduces significant steric bulk compared to smaller aryl groups (e.g., dimethoxyphenyl in F423-0355). This may reduce solubility but enhance interactions with hydrophobic binding pockets in biological targets .

Fluorophenyl Positioning : The 4-fluorophenyl group in the target compound versus the 3-fluorophenyl in ’s analogue alters electronic effects. The para-fluoro substitution likely enhances resonance stabilization and dipole interactions compared to meta-substitution .

Research Findings and Data Gaps

- Screening Data : Compounds like F423-0355 and F423-0461 are listed in screening libraries (), suggesting their use in hit-to-lead optimization. The target compound’s absence in available data indicates a need for empirical studies on potency, selectivity, and ADMET properties.

- Metabolic Stability : The cyclooctyl group may reduce oxidative metabolism compared to methoxy or ethylphenyl substituents, though this requires validation via cytochrome P450 assays.

Biological Activity

N-cyclooctyl-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core substituted with a pyrrole moiety and a cyclooctyl group, along with a fluorophenyl substituent. The structural formula can be represented as follows:

This unique structure contributes to its interaction with biological targets, enhancing its pharmacological profile.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds containing pyrrole and thiophene rings often act as inhibitors for specific enzymes, such as HMG CoA reductase, which is crucial in cholesterol biosynthesis .

- Antimicrobial Activity : Similar derivatives have shown potent antimicrobial effects, particularly against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) reported below 0.016 μg/mL .

Antimicrobial Activity

A study evaluated the compound's efficacy against various bacterial strains. The results showed that derivatives with the fluorophenyl group exhibited enhanced anti-TB activities while maintaining low cytotoxicity to mammalian cells (IC50 > 64 μg/mL) .

Cytotoxicity Studies

Cytotoxicity assays are critical for assessing the safety profile of new compounds. The tested compound demonstrated a promising selectivity index (SI), indicating a favorable therapeutic window. For instance, compounds with lower MIC values showed negligible toxicity towards Vero cells .

Table 1: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H22FN3O2S |

| MIC against Mtb | < 0.016 μg/mL |

| IC50 on Vero cells | > 64 μg/mL |

| Selectivity Index (SI) | 788 - 3669 |

Case Study 1: Anti-Tuberculosis Activity

In a comparative study of various pyrrole derivatives, this compound was identified as one of the most potent compounds against Mtb. It was noted that the presence of electron-withdrawing groups like fluorine significantly enhanced its activity compared to other substituted phenyl derivatives .

Case Study 2: Metabolic Stability

Another investigation focused on the metabolic stability of this compound in mouse microsomes. The results indicated that while the cyclooctyl group contributed to high clearance rates, modifications at the phenyl ring could improve metabolic stability without sacrificing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.